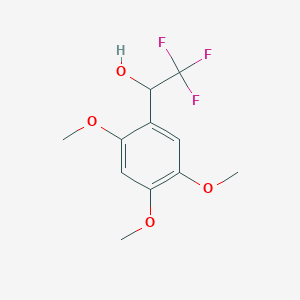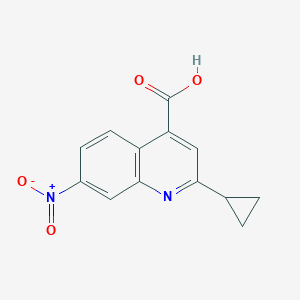
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of benzoic acid and features an oxetane ring, which is a four-membered cyclic ether. This compound is typically a white to light yellow solid and is soluble in various organic solvents but has low solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate can be achieved through multi-step reactions. One common method involves the reaction of 4-amino-3-nitrobenzoic acid with oxetan-2-ylmethanol in the presence of a suitable catalyst. The nitro group is then reduced to an amino group, followed by esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include the use of toluene-4-sulfonic acid as a catalyst and acetonitrile as a solvent .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoates .
Applications De Recherche Scientifique
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
Methyl 3-amino-4-((oxetan-2-ylmethyl)amino)benzoate: Similar structure but with different positioning of the amino and oxetane groups.
Uniqueness
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate is unique due to the presence of both an amino group and an oxetane ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
methyl 4-amino-3-(oxetan-2-ylmethylamino)benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3 |
Clé InChI |
CEYHKCZODRRMMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)


![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)



![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)





